molecular formula C8H7F3S B3125309 2-Trifluoromethylthioanisole CAS No. 322-58-7

2-Trifluoromethylthioanisole

Cat. No.: B3125309
CAS No.: 322-58-7
M. Wt: 192.2 g/mol
InChI Key: DZBNBTCLFBOHJR-UHFFFAOYSA-N
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Description

2-Trifluoromethylthioanisole is a chemical compound with the molecular formula C8H7F3S and a molecular weight of 192.2 . It is used for research purposes .

Scientific Research Applications

Metabolism in Herbicides

Lamoureux, Rusness, and Schröder (1993) studied the metabolism of the diphenylether herbicide Fluorodifen, which metabolizes into a volatile metabolite identified as 2-nitro-4-trifluoromethylthioanisole in spruce cell cultures. This study highlights the role of 2-trifluoromethylthioanisole derivatives in plant metabolism, particularly in the detoxification of herbicides (Lamoureux, Rusness, & Schröder, 1993).

Medicinal Chemistry

A review by Das, Sikdar, and Bairagi (2016) emphasizes the importance of the 2-aminothiazole (2-AT) core, a pharmacophore related to this compound, in medicinal chemistry. The study showcases various therapeutic applications of 2-AT compounds, such as anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das, Sikdar, & Bairagi, 2016).

Pharmaceutical Chemistry

Rossi, Puglisi, Raimondi, and Benaglia (2018) discussed the significance of the trifluoromethylthio group (SCF3) in pharmaceutical chemistry. This group, common in this compound and related compounds, enhances lipophilicity, bioavailability, and metabolic stability in drug molecules (Rossi, Puglisi, Raimondi, & Benaglia, 2018).

Solar Cell Technology

Hilmi, Shoker, and Ghaddar (2014) explored the use of a thiolate/disulfide electrolyte system involving 2-methyl-5-trifluoromethyl-2H-[1,2,4]triazole-3-thiol for dye-sensitized solar cells (DSSCs). This research demonstrates the potential application of trifluoromethylthioanisole derivatives in renewable energy technologies (Hilmi, Shoker, & Ghaddar, 2014).

Advanced Organic Synthesis

Ishihara, Kubota, Kurihara, and Yamamoto (1996) investigated the use of scandium trifluoromethanesulfonate as a catalyst in acylation reactions, a field relevant to this compound chemistry. Their study contributes to the understanding of advanced organic synthesis techniques (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Properties

IUPAC Name

1-methylsulfanyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBNBTCLFBOHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375347
Record name 2-Trifluoromethylthioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322-58-7
Record name 2-Trifluoromethylthioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 2-trifluoromethyl-benzenethiol (10 g, 56 mmol), potassium carbonate (25 g, 180 mmol), iodomethane (11 mL, 177 mmol) in DMF (100 mL). Stir for 12 hours. Filter the suspension through a pad of silica gel and elute with ethyl acetate (500 mL). Evaporate half of the solvent and wash the remaining solution with 10% aqueous LiCl (100 mL). Dry with MgSO4 and evaporate solvent. Chromatograph the residue on a SiO2 column eluting with hexane to give 9.5 g of 1-methylsulfanyl-2-trifluoromethyl-benzene (88%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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